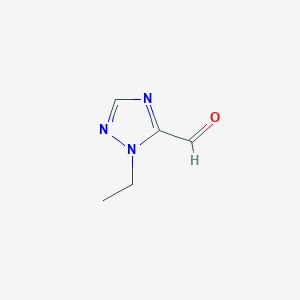
N-(2-Fluorobenzyl)ethane-1,2-diamine
Übersicht
Beschreibung
“N-(2-Fluorobenzyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C9H13FN2. It is used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 168.21 g/mol. The density, boiling point, and other physical and chemical properties are not provided in the available sources .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Therapy
A significant application of N-(2-Fluorobenzyl)ethane-1,2-diamine derivatives is in Alzheimer's disease (AD) therapy. The tetrahydrosalens, which are chemically related to this compound, have shown potential in treating AD. These compounds, including N,N'-bis(2-hydroxybenzyl)-ethane-1,2-diamine and its variations, demonstrate a high affinity for metal ions like Cu, Zn, and Fe. This affinity is crucial because dysfunctional interactions of these metal ions with amyloid-beta peptide are thought to contribute to AD. By chelating these metal ions, these compounds can disrupt harmful metal-peptide interactions, suggesting a therapeutic strategy for AD. Furthermore, these compounds have shown potent antioxidant properties and the ability to attenuate amyloid-beta aggregation, which is key in AD pathology (Storr et al., 2009).
Chemical Synthesis and Reactions
This compound derivatives are also used in various chemical synthesis processes. For instance, the complex OsO4.(S,S)-1,2-diphenyl-N,N'-bis(2,4,6-trimethylbenzyl)ethane-1,2-diamine is effective in the desymmetrisation of meso-1,2-bis(3,6-dihydro-2H-pyran-2-yl)ethanes via asymmetric dihydroxylation. This process is crucial in synthesizing certain organic compounds, such as a C-linked analogue of allolactose (Hodgson, Mahid, & Nelson, 2001).
Fluorescent Sensing and Imaging
Another application is in the field of fluorescent sensing and imaging. N,N-bis(thiophen-2-ylmethyl)ethane-1,2-diamine, a related compound, has been used to develop a fluorescent chemosensor with high selectivity and sensitivity for Hg2+ ions. This sensor exhibits a significant increase in fluorescence emission intensity upon binding with Hg2+, making it useful for detecting mercury in various environments. Additionally, this compound has been successfully used for imaging Hg2+ in live cells, demonstrating its potential in biological and environmental monitoring (Shen et al., 2014).
Wirkmechanismus
Target of Action
The compound “N-(2-Fluorobenzyl)ethane-1,2-diamine” belongs to the class of organic compounds known as fluorobenzenes. Fluorobenzenes are compounds containing a benzene ring where one or more carbon atoms are substituted by fluorine atoms. These compounds are often used in medicinal chemistry due to their ability to modify the bioactivity of bioactive agents .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it may affect. Fluorobenzenes can potentially interact with a variety of enzymes and receptors in the body due to their structural similarity to many bioactive molecules .
Pharmacokinetics
Fluorine substitution often improves metabolic stability and increases the lipophilicity of compounds, which can enhance their absorption and distribution .
Result of Action
Fluorobenzenes can potentially alter the activity of a variety of bioactive molecules, leading to diverse effects depending on the specific targets and the context in which they are acting .
Action Environment
The stability, efficacy, and action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Fluorine atoms are highly electronegative, which can influence the compound’s interactions with its environment .
Biochemische Analyse
Biochemical Properties
N-(2-Fluorobenzyl)ethane-1,2-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases and kinases, influencing their activity and stability . The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, this compound can form complexes with metal ions, which further enhances its biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of target genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . Additionally, this compound can modulate transcription factors, thereby influencing gene expression and subsequent protein synthesis . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, this compound can affect the balance of metabolic pathways, resulting in altered cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can influence its overall activity and effectiveness, as well as its potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGMJOPGORZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651247 | |
| Record name | N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953072-16-7 | |
| Record name | N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




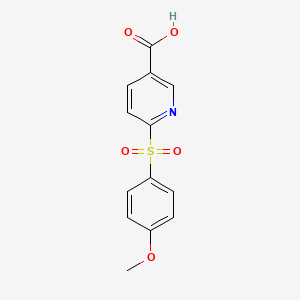


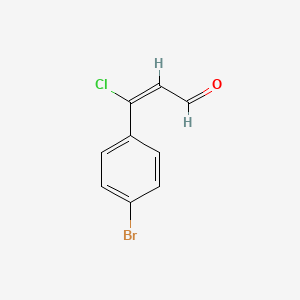
![({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine](/img/structure/B1416205.png)
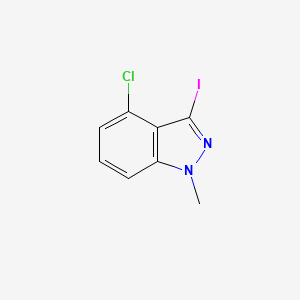

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
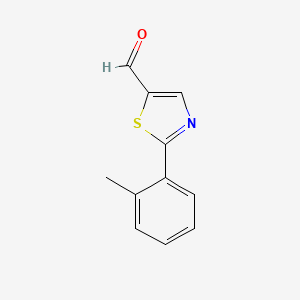
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
